4-chlorophenyl 4-[(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)oxy]benzenesulfonate
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Overview
Description
4-chlorophenyl 4-[(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)oxy]benzenesulfonate is a complex organic compound that features a combination of chlorinated phenyl and pyrazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chlorophenyl 4-[(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)oxy]benzenesulfonate typically involves a multi-step process. One common method includes the reaction of 4-chlorophenol with 3,4-dichloro-1-methyl-1H-pyrazole in the presence of a suitable base to form the intermediate compound. This intermediate is then reacted with benzenesulfonyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-chlorophenyl 4-[(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)oxy]benzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.
Oxidation and Reduction: The pyrazole ring can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases (e.g., sodium hydroxide) for substitution reactions and oxidizing agents (e.g., potassium permanganate) for oxidation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation can yield oxidized pyrazole compounds .
Scientific Research Applications
4-chlorophenyl 4-[(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)oxy]benzenesulfonate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Research: The compound is investigated for its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 4-chlorophenyl 4-[(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)oxy]benzenesulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
4-chlorophenyl 4-[(3,4-dichloro-1H-pyrazol-5-yl)oxy]benzenesulfonate: A similar compound with a slightly different pyrazole structure.
4-chlorophenyl 4-[(3,4-dichloro-1-methyl-1H-pyrazol-3-yl)oxy]benzenesulfonate: Another related compound with a different substitution pattern on the pyrazole ring.
Uniqueness
4-chlorophenyl 4-[(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)oxy]benzenesulfonate is unique due to its specific combination of chlorinated phenyl and pyrazole groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
(4-chlorophenyl) 4-(4,5-dichloro-2-methylpyrazol-3-yl)oxybenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl3N2O4S/c1-21-16(14(18)15(19)20-21)24-11-6-8-13(9-7-11)26(22,23)25-12-4-2-10(17)3-5-12/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXWYFOMBNMQSEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)Cl)Cl)OC2=CC=C(C=C2)S(=O)(=O)OC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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